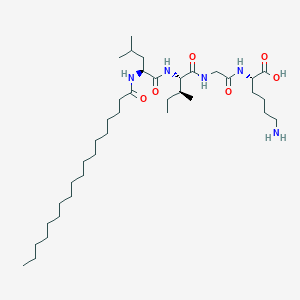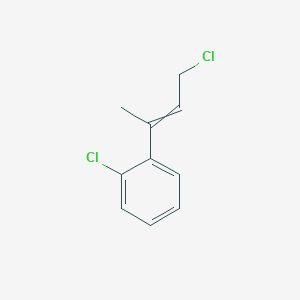
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- is a chemical compound with the molecular formula C9H9FO. It is a fluorinated derivative of indanol, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the first position of the indane ring system.
Métodos De Preparación
The synthesis of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- typically involves the following steps:
Fluorination: The introduction of the fluorine atom is achieved by reacting the corresponding indanol derivative with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Selectfluor.
Reduction: The fluorinated intermediate is then subjected to reduction reactions to obtain the desired 2-fluoro-2,3-dihydro-1H-inden-1-ol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparación Con Compuestos Similares
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- can be compared with other similar compounds, such as:
1H-Inden-1-ol, 2,3-dihydro-: Lacks the fluorine atom, resulting in different chemical and biological properties.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of a hydroxyl group, leading to distinct reactivity and applications.
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1S,2R)-: The stereoisomer of the compound , with different spatial arrangement of atoms, affecting its interactions and activity
These comparisons highlight the unique features of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-, particularly its fluorine substitution and specific stereochemistry, which contribute to its distinct properties and applications.
Propiedades
Número CAS |
874955-52-9 |
|---|---|
Fórmula molecular |
C9H9FO |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
Clave InChI |
JIXFNDYGBLPPOR-DTWKUNHWSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)F |
SMILES canónico |
C1C(C(C2=CC=CC=C21)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)
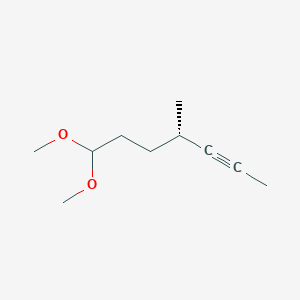
![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)

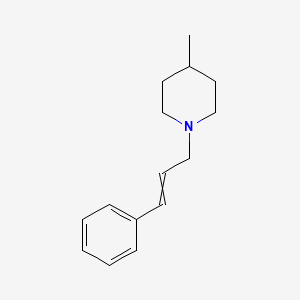
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)

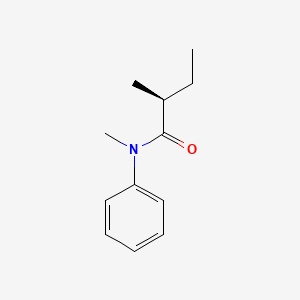
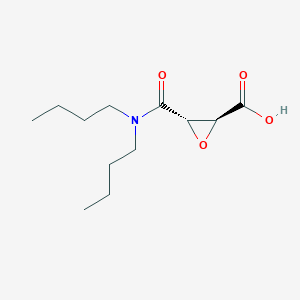
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)
